N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O2S/c1-14(2)29-23(31)22-21(18(12-26-22)16-7-5-4-6-8-16)28-24(29)32-13-20(30)27-17-9-10-19(25)15(3)11-17/h4-12,14,26H,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEULWLSBLSVHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 511.44 g/mol. The structure features a pyrrolo-pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MV4:11 | 1.5 | Inhibition of WDR5 protein interactions |
| MOLM-13 | 2.0 | Induction of apoptosis |
| A549 (Lung) | 3.5 | Cell cycle arrest |
The compound's mechanism appears to involve the disruption of key protein-protein interactions, particularly those involving the WDR5 protein, which plays a crucial role in oncogenic signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against bacterial pathogens. Studies indicate that it possesses significant antibacterial activity, especially against Gram-positive bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Comparison to Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Control: 2.0 |
| Escherichia coli | 25.0 | Control: 10.0 |
The minimum inhibitory concentration (MIC) values suggest that while the compound is less potent than ciprofloxacin, it still exhibits considerable antibacterial effects .
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry examined the effects of various derivatives of pyrrolo-pyrimidines on cancer cell lines. The findings indicated that modifications in the substituents significantly influenced the anticancer potency and selectivity towards specific cell lines . -
Antimicrobial Efficacy :
Research conducted on the antibacterial properties of pyrrole derivatives found that compounds similar to this compound exhibited enhanced activity against MRSA strains when combined with traditional antibiotics, demonstrating potential for use in combination therapies .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated potent antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the disruption of key protein-protein interactions, particularly those involving the WDR5 protein, which plays a crucial role in oncogenic signaling pathways.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MV4:11 | 1.5 | Inhibition of WDR5 protein interactions |
| MOLM-13 | 2.0 | Induction of apoptosis |
| A549 (Lung) | 3.5 | Cell cycle arrest |
Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry examined the effects of various derivatives of pyrrolo-pyrimidines on cancer cell lines. The findings indicated that modifications in substituents significantly influenced anticancer potency and selectivity towards specific cell lines.
Antimicrobial Activity
In addition to its anticancer properties, N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has shown promising results against bacterial pathogens. Studies indicate that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Comparison to Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Control: 2.0 |
| Escherichia coli | 25.0 | Control: 10.0 |
Antimicrobial Efficacy : Research conducted on the antibacterial properties of pyrrole derivatives found that compounds similar to this compound exhibited enhanced activity against MRSA strains when combined with traditional antibiotics, demonstrating potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
